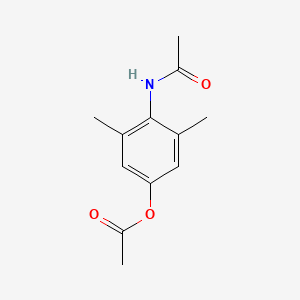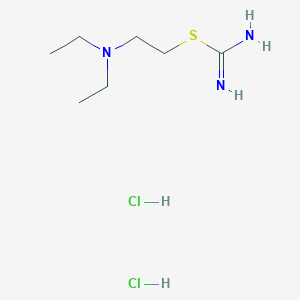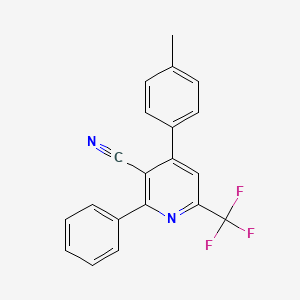
Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) is a quaternary ammonium compound known for its unique structure and properties. This compound is characterized by its two cationic head groups and two alkyl chains, making it a dimeric or gemini surfactant. Such compounds are widely studied for their superior properties compared to mono-quaternary ammonium compounds, including lower critical micelle concentration and more efficient surface tension reduction .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) involves a quaternary ammonium reaction. The process typically includes the reaction of dimethylaminoethyl compounds with octamethylene bromide under controlled conditions. The reaction is carried out in a solvent such as acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is obtained through a series of purification steps, including filtration, washing, and drying .
化学反应分析
Types of Reactions
Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The bromide ions can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various anionic salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as phosphonoaminoethyl derivatives and substituted quaternary ammonium compounds .
科学研究应用
Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance reaction rates and product yields.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
作用机制
The mechanism of action of Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) involves its interaction with negatively charged bacterial membranes. The cationic head groups of the compound disrupt the membrane integrity, leading to the release of intracellular contents and bacterial cell death. Additionally, the compound interacts with intracellular proteins and DNA, further enhancing its antibacterial effects .
相似化合物的比较
Similar Compounds
Dodecyltrimethylammonium bromide: A mono-quaternary ammonium compound with similar antibacterial properties but lower efficiency.
Hexadecyltrimethylammonium bromide: Another mono-quaternary ammonium compound with longer alkyl chains and different surfactant properties.
Uniqueness
Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) stands out due to its dimeric structure, which provides superior properties such as lower critical micelle concentration and more efficient surface tension reduction. These properties make it more effective in various applications compared to its mono-quaternary counterparts .
属性
CAS 编号 |
20021-06-1 |
|---|---|
分子式 |
C28H66Br2N4O6P2 |
分子量 |
776.6 g/mol |
IUPAC 名称 |
2-[di(propan-2-yloxy)phosphorylamino]ethyl-[8-[2-[di(propan-2-yloxy)phosphorylamino]ethyl-dimethylazaniumyl]octyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C28H66N4O6P2.2BrH/c1-25(2)35-39(33,36-26(3)4)29-19-23-31(9,10)21-17-15-13-14-16-18-22-32(11,12)24-20-30-40(34,37-27(5)6)38-28(7)8;;/h25-28H,13-24H2,1-12H3,(H,29,33)(H,30,34);2*1H/q+2;;/p-2 |
InChI 键 |
YFLRYKFUAAKYOP-UHFFFAOYSA-L |
规范 SMILES |
CC(C)OP(=O)(NCC[N+](C)(C)CCCCCCCC[N+](C)(C)CCNP(=O)(OC(C)C)OC(C)C)OC(C)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


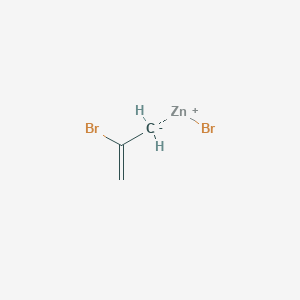
![2-[3-Bromo-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetamide](/img/structure/B13729827.png)
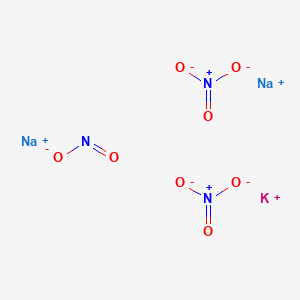
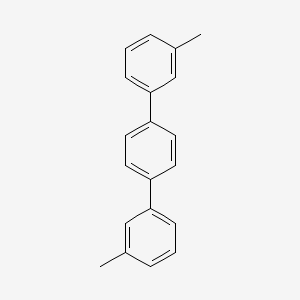
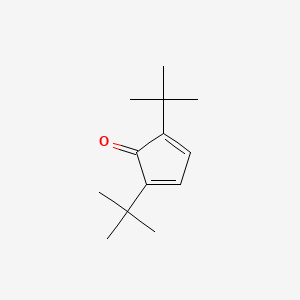
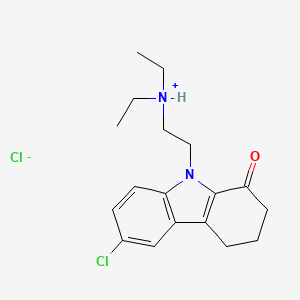
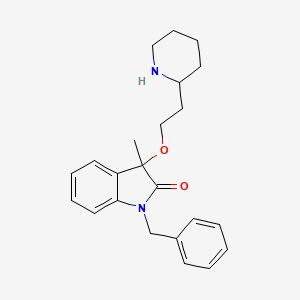
![2-[4-Chloro-3-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13729857.png)
